molecular formula C16H21NO3 B067899 (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one CAS No. 163810-26-2

(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one

Cat. No.: B067899
CAS No.: 163810-26-2
M. Wt: 275.34 g/mol
InChI Key: YYUTVRHBEQTSJS-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one is a high-value, enantiomerically pure chiral auxiliary of the Evans oxazolidinone class, specifically designed for sophisticated asymmetric synthesis. Its primary research application lies in the stereocontrolled formation of carbon-carbon bonds, particularly in the alkylation, aldol, and Michael addition reactions. The auxiliary functions by temporarily binding to a carboxylic acid substrate (in this case, 4-methylpentanoic acid), forming a rigid, well-defined enolate. The bulky 4-benzyl group on the oxazolidinone ring effectively shields one face of the enolate, forcing electrophiles to attack exclusively from the opposite, unhindered face, thereby yielding products with exceptionally high diastereoselectivity. This compound is instrumental for researchers constructing complex organic molecules, such as natural products and active pharmaceutical ingredients (APIs), where precise control over stereochemistry at the alpha-position of a carbonyl is critical. Its specific structure, featuring the 4-methylpentanoyl side chain, makes it a valuable building block for introducing chiral, branched alkyl motifs into target structures, a common challenge in medicinal and synthetic chemistry.

Properties

IUPAC Name

(4R)-4-benzyl-3-(4-methylpentanoyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-12(2)8-9-15(18)17-14(11-20-16(17)19)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUTVRHBEQTSJS-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374808
Record name (4R)-4-Benzyl-3-(4-methylpentanoyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163810-26-2
Record name (4R)-4-Benzyl-3-(4-methylpentanoyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Acylation Protocol

The synthesis begins with activating 4-methylpentanoic acid (1.3 equivalents) using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>). The (R)-4-benzyl-2-oxazolidinone (1.0 equivalent) is then introduced under inert atmosphere, catalyzed by 4-dimethylaminopyridine (DMAP). This method achieves quantitative yields (99%) under optimized conditions.

Key reaction parameters :

  • Solvent: Anhydrous CH<sub>2</sub>Cl<sub>2</sub>

  • Temperature: 0°C to room temperature

  • Workup: Sequential washes with 1M HCl, saturated NaHCO<sub>3</sub>, and brine

Analytical validation :

  • 1H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.39–7.17 (m, 5H, aromatic), 4.74–4.61 (m, 1H, NCH), 4.25–4.11 (m, 2H, OCH<sub>2</sub>), 3.30 (dd, J = 13.5, 3.1 Hz, 1H, benzyl CH<sub>2</sub>).

  • HRMS : m/z 298.1411 [(M+Na)<sup>+</sup>], matching the theoretical value for C<sub>16</sub>H<sub>21</sub>NO<sub>3</sub>Na.

Enolate Alkylation for Side-Chain Elaboration

The 4-methylpentanoyl moiety is introduced via enolate alkylation, a method refined for stereoretentive functionalization.

Enolate Formation and Alkylation

The oxazolidinone enolate is generated using sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF) at –78°C. Subsequent treatment with methyl iodide or analogous electrophiles yields the 4-methylpentanoyl derivative. This step ensures retention of configuration at the α-carbon.

Optimized conditions :

  • Base: NaHMDS (1.1 equivalents)

  • Electrophile: Methyl iodide (1.5 equivalents)

  • Yield: 85–91%

Critical considerations :

  • Strict temperature control (–78°C) prevents racemization.

  • Anhydrous solvents (THF or CH<sub>2</sub>Cl<sub>2</sub>) are essential for high enantiomeric excess (>98% ee).

Stereochemical Purity and Analytical Confirmation

Optical Rotation and Chiral HPLC

The absolute configuration of the product is confirmed via polarimetry and chiral stationary-phase HPLC:

  • [α]<sub>D</sub><sup>23</sup> : –32.93° (c 0.73, CHCl<sub>3</sub>)

  • Chiral HPLC : >99% ee using a Chiralpak AD-H column (hexane/isopropanol = 90:10, 1 mL/min).

Spectroscopic Correlations

13C NMR (100 MHz, CDCl<sub>3</sub>):

  • Carbonyl (C=O): δ 173.6 ppm

  • Oxazolidinone ring: δ 153.4 ppm (C=O), 66.1 ppm (OCH<sub>2</sub>).

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies and their outcomes:

MethodReagents/ConditionsYield (%)Enantiomeric Excess (%)Source
Chiral auxiliary acylationDCC, DMAP, CH<sub>2</sub>Cl<sub>2</sub>99>99
Enolate alkylationNaHMDS, THF, –78°C9198
Boron-mediated aldolBu<sub>2</sub>BOTf, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>9697

Challenges and Optimization Strategies

Side Reactions and Mitigation

  • Racemization : Minimized by avoiding protic solvents and high temperatures during acylation.

  • Byproduct formation : Column chromatography (cyclohexane/ethyl acetate gradients) effectively removes undesired diastereomers.

Scale-Up Considerations

  • Catalyst loading : Reducing DMAP to 0.1 equivalents maintains efficiency while lowering costs.

  • Solvent recovery : CH<sub>2</sub>Cl<sub>2</sub> is recycled via distillation, enhancing sustainability .

Chemical Reactions Analysis

Types of Reactions

®-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazolidinone ring or the side chains.

    Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Asymmetric Synthesis

(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one is primarily utilized as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds. This application is crucial in the pharmaceutical industry, where the chirality of compounds can significantly affect their biological activity.

Key Points:

  • Facilitates the formation of specific stereoisomers.
  • Enhances yields and selectivity in reactions involving carbonyl compounds.

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of biologically active molecules, including various pharmaceuticals. Its role is particularly notable in the development of drugs that require specific chiral centers for efficacy.

Case Study:
In a study focusing on the synthesis of antibacterial agents, this compound was used to create derivatives that exhibited enhanced activity against resistant bacterial strains .

Fine Chemicals and Specialty Materials

This oxazolidinone derivative is also employed in the manufacture of fine chemicals and specialty materials. Its structural characteristics allow for modifications that lead to novel compounds with desirable properties.

Data Table: Summary of Key Applications

Application AreaDescriptionExamples/Outcomes
Asymmetric SynthesisChiral auxiliary for enantiomerically pure compoundsImproved yields in carbonyl reactions
Pharmaceutical DevelopmentIntermediate for biologically active moleculesEnhanced antibacterial agents synthesized
Fine ChemicalsManufacture of specialty materialsNovel compounds with unique properties

Mechanism of Action

The mechanism of action of ®-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Key Structural Differences and Similarities

Compound Name Substituent at 3-Position Chain Length Stereochemistry (4-Position) CAS No. Similarity Score
(R)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one 4-methylpentanoyl C5 R 163810-26-2 Reference
(S)-4-Benzyl-3-((S)-3-methylpentanoyl)oxazolidin-2-one 3-methylpentanoyl C5 S 133729-84-7 0.97
(R)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one 3-methylbutanoyl C4 R 145589-03-3 0.99
(R)-4-Benzyl-3-((2R,3S)-3-hydroxy-2-methylbutanoyl)oxazolidin-2-one 3-hydroxy-2-methylbutanoyl C4 R - -
(R)-4-Benzyl-3-((R)-9-hydroxy-2-methylnonanoyl)oxazolidin-2-one 9-hydroxy-2-methylnonanoyl C9 R - -

Key Observations :

  • Chain Length: The 4-methylpentanoyl group (C5) in the target compound provides intermediate steric bulk compared to shorter (C4, e.g., 3-methylbutanoyl) or longer chains (C9, e.g., 9-hydroxy-2-methylnonanoyl). This affects reactivity in enolate formation and transition-state stabilization .
  • Substituent Position : The 4-methyl group in the target compound vs. 3-methyl in 133729-84-7 alters steric hindrance and electronic effects, influencing diastereoselectivity in alkylation reactions .
  • Functional Groups: Hydroxy or bromo substituents (e.g., in ) introduce polarity or reactivity for further derivatization, unlike the non-polar methyl group in the target compound.
Stereochemical Impact
  • (R)- vs. (S)-Configuration: The (R)-configuration at the 4-position in the target compound vs. (S) in 133729-84-7 leads to opposite facial selectivity in enolate reactions. For example, (R)-configured auxiliaries typically favor nucleophilic attack on the Re face .
  • Diastereomer Formation: Compounds like (R)-4-benzyl-3-((lR,2S)-2-(4-(diisobutylamino)-3-nitrophenyl)cyclopropanecarbonyl)oxazolidin-2-one () demonstrate how cyclopropane rings and aromatic groups enhance rigidity, improving stereocontrol in complex syntheses.
Physical and Chemical Properties

Table 3: Comparative Physicochemical Data

Compound Molecular Weight Melting Point (°C) Boiling Point (°C) Solubility
This compound 275.33* Not reported Not reported THF, CH₂Cl₂
(R)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one 261.32 Not reported Not reported CH₂Cl₂, hexanes
(R)-4-Benzyl-3-((R)-9-bromo-2-methylnonanoyl)oxazolidin-2-one 420.37 Not reported Not reported EtOAc, THF

*Calculated based on molecular formula.

Key Trends :

  • Longer acyl chains (e.g., C9 in ) increase molecular weight and hydrophobicity, reducing aqueous solubility.
  • Brominated derivatives (e.g., 9-bromo-2-methylnonanoyl) exhibit higher reactivity in nucleophilic substitutions .

Biological Activity

(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one is a chiral oxazolidinone compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs). This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H21NO3
  • Molecular Weight : Approximately 259.35 g/mol
  • Structural Features : The compound features a benzyl group and a 4-methylpentanoyl moiety, contributing to its unique properties and biological interactions.

This compound primarily functions as an HDAC inhibitor , specifically targeting HDAC6 and HDAC8. These enzymes are involved in the regulation of gene expression through histone modification, playing crucial roles in various pathologies, including cancer. The selective inhibition of these HDAC isoforms suggests that the compound may have therapeutic potential with reduced side effects compared to non-selective HDAC inhibitors.

Inhibition of Histone Deacetylases

Research indicates that this compound exhibits significant inhibitory activity against HDAC6 and HDAC8:

  • IC50 Values : The compound demonstrates low nanomolar IC50 values for both HDAC6 and HDAC8, indicating potent inhibition at low concentrations. This selectivity is crucial for minimizing off-target effects associated with broader-spectrum HDAC inhibitors .

Anticancer Potential

The selective inhibition of HDAC6 and HDAC8 positions this compound as a promising candidate for anti-cancer therapies. Studies have shown that the modulation of histone acetylation can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells .

Case Studies and Experimental Data

  • Selectivity in Cancer Models :
    • In vitro studies using cancer cell lines have shown that treatment with this compound leads to significant reductions in cell viability, particularly in models resistant to conventional therapies.
    • The compound's ability to induce cell cycle arrest and apoptosis has been documented, supporting its potential utility in cancer treatment strategies .
  • Comparative Analysis with Other Compounds :
    • A comparison with other known HDAC inhibitors reveals that this compound exhibits superior selectivity towards HDAC6 and HDAC8. This selectivity may enhance its therapeutic profile by reducing adverse effects commonly associated with non-selective inhibitors .

Data Summary Table

PropertyValue
Molecular FormulaC16H21NO3
Molecular Weight259.35 g/mol
Target EnzymesHDAC6, HDAC8
IC50 (HDAC6)Low nanomolar
IC50 (HDAC8)Low nanomolar
Biological ActivityAnticancer activity

Q & A

Q. What are the optimal synthetic routes and conditions for preparing (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one?

The synthesis typically involves chiral oxazolidinone intermediates. A common method includes coupling 4-methylpentanoyl chloride with (R)-4-benzyloxazolidin-2-one under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane. For example, in related syntheses, refluxing with a base like N-ethyl diisopropylamine facilitates acylation, followed by purification via column chromatography (n-hexane/ethyl acetate, 3:1 ratio) . Hydrolysis of intermediates using lithium hydroxide (LiOH) in water/THF at 0°C is critical for retaining stereochemical integrity .

Q. How is the stereochemical purity of this compound verified during synthesis?

Chiral auxiliaries (e.g., Evans auxiliaries) are employed to enforce stereocontrol. Analytical methods include:

  • 1H/13C NMR : Chemical shifts for diastereotopic protons or carbons (e.g., oxazolidinone ring protons at δ 4.0–4.5 ppm) confirm configuration .
  • Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., amylose-based columns) .
  • X-ray crystallography : Resolves absolute configuration, though this requires high-quality crystals .

Q. What purification techniques are recommended for isolating this compound?

Column chromatography with n-hexane/ethyl acetate (gradient elution) is standard. For polar byproducts, silica gel with 5–10% methanol in dichloromethane may improve resolution. Recrystallization from ethyl acetate/n-hexane mixtures yields high-purity solids .

Q. Which analytical methods are essential for characterizing this compound?

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly in the benzyl and oxazolidinone regions .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 356.2 [M+H]+ for C21H27NO3) .
  • IR spectroscopy : Detect carbonyl stretches (C=O at ~1750 cm⁻¹) and amide bands .

Advanced Research Questions

Q. How can researchers resolve conflicting stereochemical data between NMR and X-ray results?

Contradictions may arise from dynamic effects (e.g., rotameric equilibria in NMR). Strategies include:

  • Low-temperature NMR : Suppress conformational exchange to sharpen split peaks .
  • DFT calculations : Compare experimental NMR shifts with computed values for different stereoisomers .
  • SHELX refinement : Use crystallographic software to validate X-ray data against NMR-derived models .

Q. What role does this oxazolidinone derivative play in asymmetric catalysis or total synthesis?

It serves as a chiral auxiliary in enantioselective acylations. For example, in the synthesis of prostaglandins, the oxazolidinone directs stereochemistry during alkylation or aldol reactions. After achieving the desired configuration, the auxiliary is cleaved via LiOH-mediated hydrolysis .

Q. How can coupling reactions involving this compound be optimized to avoid low yields?

For Pd-catalyzed couplings (e.g., Suzuki-Miyaura):

  • Ligand selection : Bulky ligands like CyGemphos enhance steric control and reduce side reactions .
  • Solvent choice : Use anhydrous 1,4-dioxane or toluene to stabilize palladium intermediates .
  • Temperature control : Slow addition of reagents at 0°C minimizes exothermic side reactions .

Q. What are the challenges in scaling up the hydrolysis of this compound to its carboxylic acid derivative?

Key issues include:

  • Epimerization risk : Prolonged exposure to LiOH at elevated temperatures can racemize the product. Strict temperature control (0–5°C) and short reaction times (<3 hours) are critical .
  • Byproduct formation : Acidic workup (HCl) precipitates the carboxylic acid, but residual THF may co-precipitate impurities. Extract with ethyl acetate and wash thoroughly with brine .

Q. How can computational modeling complement experimental data for this compound?

  • Docking studies : Predict binding modes in biological targets (e.g., sigma receptors) using software like AutoDock .
  • Conformational analysis : Molecular dynamics simulations explain NMR line broadening due to flexible side chains .
  • Reaction mechanism elucidation : DFT calculations model transition states in acylation or hydrolysis steps .

Q. How should researchers address discrepancies between theoretical and observed yields in multi-step syntheses?

  • Mid-reaction monitoring : Use TLC or LC-MS to identify unstable intermediates .
  • Kinetic profiling : Optimize stepwise reaction times (e.g., reflux duration in THF for acylation) .
  • Byproduct analysis : Isolate and characterize side products via preparative HPLC to adjust stoichiometry or conditions .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsPurposeReference
Acylation4-Methylpentanoyl chloride, THF, DIEA, refluxIntroduce acyl group
HydrolysisLiOH, H2O/THF, 0°C, 3 hCleave oxazolidinone auxiliary
PurificationColumn chromatography (hexane/EtOAc 3:1)Isolate product

Q. Table 2: Critical Analytical Data

TechniqueKey ObservationsApplicationReference
1H NMR (CDCl3)δ 4.15–4.30 (m, oxazolidinone CH2)Confirm ring integrity
13C NMRδ 170–175 ppm (C=O)Detect acyl group
ESI-MSm/z 356.2 [M+H]+Verify molecular weight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.